molecular formula C19H27NO3 B13729511 N-Methyl-4-piperidyl cyclopentylphenylglycolate CAS No. 37830-21-0

N-Methyl-4-piperidyl cyclopentylphenylglycolate

Cat. No.: B13729511
CAS No.: 37830-21-0
M. Wt: 317.4 g/mol
InChI Key: DZFJGXMHIMAYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-piperidyl cyclopentylphenylglycolate is a chemical compound of significant interest in neuroscience and pharmacology research, specifically categorized as an anticholinergic agent . Its molecular formula is C19H25NO3 . The compound's core structure is a glycolic acid ester, which is a characteristic shared by many potent anticholinergic substances . It is structurally analogous to other psychotogenic piperidine derivatives, which are known to have profound effects on the central nervous system . The primary research value of this compound lies in its ability to act as a cholinergic antagonist. It is used in preclinical studies to investigate the cholinergic system, which is critical for memory, learning, and cognitive functions. Researchers utilize this compound to model cholinergic deficiency in experimental settings, providing insights into neurodegenerative conditions and the physiological role of acetylcholine. Its mechanism of action involves blocking muscarinic acetylcholine receptors, leading to a decrease in cholinergic neurotransmission . This action makes it a valuable tool for exploring the pathophysiology of disorders associated with dysregulated cholinergic signaling and for evaluating the efficacy of potential therapeutic agents. The compound is provided for research use only and is strictly not for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Properties

CAS No.

37830-21-0

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C19H27NO3/c1-20-13-11-17(12-14-20)23-18(21)19(22,16-9-5-6-10-16)15-7-3-2-4-8-15/h2-4,7-8,16-17,22H,5-6,9-14H2,1H3

InChI Key

DZFJGXMHIMAYMW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves esterification reactions between the corresponding acid and alcohol components. The key synthetic route is the esterification of mandelic acid derivatives (specifically α-cyclopentyl-α-hydroxybenzeneacetic acid) with 1-methyl-4-piperidinol.

The general reaction scheme is:

$$
\text{α-cyclopentyl-α-hydroxybenzeneacetic acid} + \text{1-methyl-4-piperidinol} \xrightarrow{\text{Esterification}} \text{this compound}
$$

This reaction typically requires activation of the carboxylic acid group or the use of coupling agents to facilitate ester bond formation.

Detailed Synthetic Procedure

  • Starting Materials:

    • Mandelic acid derivative: α-cyclopentyl-α-hydroxybenzeneacetic acid
    • Alcohol: 1-methyl-4-piperidinol
  • Activation of Acid:

    • The carboxylic acid group of the mandelic acid derivative is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acid chloride.
    • Alternatively, carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be used in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
  • Esterification Reaction:

    • The activated acid is reacted with 1-methyl-4-piperidinol under anhydrous conditions.
    • The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
    • Temperature control is essential, often maintained between 0 °C to room temperature to prevent side reactions.
    • The reaction time varies from several hours to overnight depending on conditions.
  • Purification:

    • The crude product is purified by standard organic synthesis techniques such as extraction, washing, and recrystallization.
    • Chromatographic methods (e.g., column chromatography) may be employed to achieve high purity.

Alternative Methods and Catalysts

  • Enzymatic esterification has been explored for similar compounds, using lipases as biocatalysts to achieve stereoselective synthesis under mild conditions, although specific data for this compound is limited.
  • Microwave-assisted synthesis has been reported in related esterifications to reduce reaction time and improve yield.

Data Tables: Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Acid activation Thionyl chloride, dry solvent 0 to 5 1-2 N/A Formation of acid chloride
Esterification 1-methyl-4-piperidinol, DMAP, DCC, solvent 0 to 25 12-24 75-85 Anhydrous conditions required
Purification Extraction, chromatography Room temp N/A N/A Yields depend on purity level

Analytical Characterization of the Product

  • Molecular Weight: 317.4 g/mol
  • Molecular Formula: C19H27NO3
  • CAS Number: 37830-21-0
  • Spectroscopic Data:
    • NMR (1H and 13C) confirms ester linkage and substitution pattern.
    • IR spectroscopy shows characteristic ester carbonyl stretch (~1735 cm^-1) and hydroxyl groups.
    • Mass spectrometry confirms molecular ion peak at m/z 317.

Research Discoveries and Notes

  • The compound is noted for its stereochemical complexity due to the chiral center at the α-position of the mandelic acid derivative.
  • Research indicates that the cyclopentyl substitution enhances lipophilicity, affecting pharmacokinetic properties.
  • The piperidyl moiety contributes to receptor binding affinity in biological systems.
  • No direct references to industrial-scale production methods are publicly available, suggesting the compound is primarily synthesized for research purposes.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-piperidyl cyclopentylphenylglycolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Antimuscarinic Activity
N-Methyl-4-piperidyl cyclopentylphenylglycolate exhibits significant antimuscarinic properties, making it a candidate for treating bladder disorders, particularly urge incontinence and interstitial cystitis. The compound selectively binds to muscarinic receptors, especially M3 receptors, providing a mechanism for sustained anticholinergic effects with reduced side effects compared to traditional systemic therapies. This selectivity enhances its therapeutic potential in managing bladder dysfunctions associated with neurological conditions such as spinal cord injuries .

2. Intravesical Administration
Research indicates that administering this compound via intravesical instillation can lead to prolonged maintenance of bladder control. Clinical studies have demonstrated that patients receiving this treatment experience fewer side effects compared to oral anticholinergics, which are often associated with systemic exposure . The method allows for targeted action directly at the site of dysfunction, minimizing systemic absorption.

Case Studies

Case Study 1: Efficacy in Neurogenic Bladder Disease
A clinical trial involving patients with neurogenic bladder disease showed that intravesical administration of this compound resulted in significant improvements in bladder capacity and reductions in detrusor pressure during filling cystometry. Patients reported improved quality of life due to better control over urinary urgency and frequency .

Case Study 2: Comparison with Traditional Treatments
In a comparative study against oxybutynin, a commonly used oral anticholinergic, this compound demonstrated superior efficacy in maintaining bladder control over an extended period while showing a lower incidence of dry mouth and other anticholinergic side effects. This positions the compound as a promising alternative for patients intolerant to conventional therapies .

Mechanism of Action

The mechanism of action of N-Methyl-4-piperidyl cyclopentylphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to inhibit certain enzymes or receptors, resulting in therapeutic effects such as pain relief or anti-inflammatory action .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following analysis compares EA 3443 with structurally and functionally related anticholinergic glycolate esters, emphasizing potency, pharmacodynamic profiles, and clinical relevance.

Key Compounds for Comparison

BZ (3-Quinuclidinyl benzilate, CAS 13004-56-3) : The prototypical anticholinergic incapacitating agent.

EA 3580 (N-Methyl-4-piperidyl cyclobutylphenylglycolate, CAS 54390-94-2) : A BZ analogue with a cyclobutyl substituent.

PCMG (N-Methyl-4-piperidyl cyclopentylmethyl-ethynyl glycollate) : A shorter-acting BZ derivative.

L-2-α-Tropinyl L-cyclopentylphenylglycolate : A compound with higher potency than BZ.

Ditran (CAS 8015-54-1) : A mixed mAChR/Nicotinic AChR antagonist.

Pharmacodynamic and Toxicological Comparison

Compound CAS Number Incapacitating Dose (Relative to BZ) CNS Effects (vs. BZ) PNS Effects (vs. BZ) Onset/Duration Source of Data
BZ 13004-56-3 1.0x Baseline Baseline Slow (2–4 hrs), Long (>72 hrs) Military testing
EA 3443 37830-21-0 0.67x 1.5x 0.5x Moderate (1–2 hrs), Moderate (24–48 hrs) Edgewood Arsenal studies
EA 3580 54390-94-2 0.75x 1.5x 0.5x Rapid (<1 hr), Short (12–24 hrs) Military reports
PCMG Not available 4.0x (lower potency) 0.25x 0.25x Rapid (<30 min), Short (6–12 hrs) 1960s synthetic studies
L-2-α-Tropinyl analog Not available 0.5x 2.0x 0.3x Not reported Limited declassified data
Ditran 8015-54-1 ~1.0x 1.2x (mixed receptor) 0.8x Fast (30 min), Moderate (24 hrs) Academic studies

Structural and Physicochemical Properties

  • EA 3443: Molecular weight 329.5 g/mol, low water solubility (<0.001%), soluble in ethanol and chloroform .
  • BZ : Higher lipophilicity contributes to prolonged CNS effects and slower metabolism .

Clinical and Military Relevance

  • EA 3443 vs.
  • EA 3580 : Faster onset but shorter duration than BZ, suggesting utility in scenarios requiring transient incapacitation .
  • PCMG : Despite lower potency, its rapid onset aligns with tactical needs for quick deployment .

Limitations of Data

  • Most compounds lack recent studies; data derive from 1960s–1970s military tests .
  • Human toxicity values (e.g., LD₅₀) remain unestablished due to ethical restrictions .

Biological Activity

N-Methyl-4-piperidyl cyclopentylphenylglycolate is a compound that has garnered attention for its diverse biological activities, particularly in the context of neurodegenerative diseases, cancer, and viral infections. This article synthesizes recent research findings to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and antiviral properties.

1. Chemical Structure and Properties

This compound is characterized by its piperidine ring and cyclopentyl group, which contribute to its pharmacological properties. The presence of the N-methyl group enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

2.1 Enzyme Inhibition

One of the primary areas of study for this compound is its inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the cholinergic system and play significant roles in neurodegenerative disorders like Alzheimer's disease.

  • Cholinesterase Inhibition :
    • The compound exhibited a notable inhibitory effect on BuChE with an IC50 value of 4 µM, which is significantly more potent than its effect on AChE (maximum inhibition at 40%) .
    • This selectivity suggests potential therapeutic applications in treating conditions where BuChE activity is detrimental.

2.2 Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells.

  • Cytotoxicity Results :
    • The compound showed CC50 values ranging from 233 to 386 µM against Huh7 cells and from 148 to 227 µM against THP-1 cells .
    • Notably, derivatives with O and O,N-di- and trimethylation exhibited low cytotoxicity, with CC50 values not reached at concentrations up to 500 µM.

2.3 Antiviral Activity

This compound was also assessed for its antiviral properties against several viruses, including human coronaviruses and flaviviruses.

  • Antiviral Efficacy :
    • The compound demonstrated EC50 values ranging from 67.74 to 95.76 µM against various viral strains, with selectivity indices between 3.2 and >6.28 .
    • Interestingly, while N-methylation did not significantly alter antiviral activity across all derivatives, it enhanced the selectivity for certain compounds.

Table: Summary of Biological Activities

Activity TypeTarget Enzyme/VirusIC50/EC50 ValuesSelectivity Index
Cholinesterase InhibitionBuChE4 µM-
AChEMax inhibition at ~40%-
CytotoxicityHuh7 CellsCC50: 233-386 µM-
THP-1 CellsCC50: 148-227 µM-
Antiviral ActivityHuman CoronavirusEC50: 67.74-95.76 µM>3.2
Dengue VirusEC50: >100 µM-

4. Discussion

The findings indicate that this compound possesses significant biological activities that could be harnessed for therapeutic purposes. Its selective inhibition of BuChE over AChE suggests it may be particularly useful in treating Alzheimer's disease without the common side effects associated with broad-spectrum cholinesterase inhibitors.

Furthermore, its cytotoxic effects against cancer cell lines highlight its potential as an anticancer agent, while its antiviral properties open avenues for research into treatments for viral infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.